- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29
Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)
93919-56-3 structure
Product Name:1-[4-(trifluoromethoxy)phenyl]methanamine
N.o CAS:93919-56-3
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846
Update Time:2024-10-25
1-[4-(trifluoromethoxy)phenyl]methanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- (4-(Trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethoxy)benzylamine
- [4-(trifluoromethoxy)phenyl]methanamine
- 1-[4-(Trifluoromethoxy)phenyl]methanamine
- p-(Trifluoromethoxy)benzylamine
- ((4-(Trifluoromethoxy)phenyl)methyl)amine
- Benzenemethanamine, 4-(trifluoromethoxy)-
- 4-trifluoromethoxybenzylamine
- 4-(trifluoromethoxy)benzyl amine
- p-trifluoromethoxybenzylamine
- DBGROTRFYBSUTR-UHFFFAOYSA-N
- [4-(trifluoromethoxy)phenyl]methylamine
- p-trifluoromethoxybenzyl amine
- Pu
- 4-(Trifluoromethoxy)benzenemethanamine (ACI)
- 4-(Trifluoromethoxy)benzylamine,98%
- (4-trifluoromethoxyphenyl)methanamine
- DB-057449
- EN300-25596
- SY016916
- J-513899
- 93919-56-3
- 4-trifluoromethoxy-benzyl amine
- AKOS000264340
- Z212046238
- 4trifluoromethoxy-benzylamine
- MFCD00061237
- QKEQESHKCJUQDA-UHFFFAOYSA-N
- [4-(Trifluoromethoxy)phenyl]methanamine #
- CS-W013220
- NS00064264
- 4-(trifluoromethoxy)-benzylamine
- BDBM626121
- Q27452013
- P-(TRIFLUOROMETHOXY)BENZYL AMINE
- 1FD
- CK1122
- 4-trifluormethoxy-benzylamine
- CHEMBL216733
- EINECS 300-040-1
- F2145-0705
- 4-trifluoromethoxy-benzylamine
- [4-(trifluoromethoxy)benzyl]amine
- 4-(trifluormethoxy)-benzylamine
- 4-trifluoromethoxy benzylamine
- STK503677
- 4-(Trifluoromethoxy)benzylamine, 95%
- ALBB-006030
- FS-1027
- DTXSID20239895
- AC-2348
- SCHEMBL106741
- 4-trifluoromethoxybenzyl amine
- 1-[4-(trifluoromethoxy)phenyl]methanamine
-
- MDL: MFCD00061237
- Inchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
- Chave InChI: DBGROTRFYBSUTR-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(CN)=CC=1)(F)F
- BRN: 8200624
Propriedades Computadas
- Massa Exacta: 191.05600
- Massa monoisotópica: 191.056
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 152
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2
- Superfície polar topológica: 35.2
Propriedades Experimentais
- Cor/Forma: 无色液体
- Densidade: 1.252 g/mL at 25 °C(lit.)
- Ponto de Fusão: No data available
- Ponto de ebulição: 57-60 °C/10 mmHg(lit.)
- Ponto de Flash: 华氏:172.4 °F
摄氏:78 °C - Índice de Refracção: n20/D 1.452(lit.)
- PSA: 35.25000
- LogP: 2.74420
- Sensibilidade: Air Sensitive
- Solubilidade: 未确定
1-[4-(trifluoromethoxy)phenyl]methanamine Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:UN2735
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36/37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Grupo de Embalagem:III
- Termo de segurança:8
- Classe de Perigo:8
- PackingGroup:III
- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
1-[4-(trifluoromethoxy)phenyl]methanamine Dados aduaneiros
- CÓDIGO SH:2922199090
- Dados aduaneiros:
中国海关编码:
2922199090概述:
2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-[4-(trifluoromethoxy)phenyl]methanamine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001408-5g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 5g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001408-25g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 25g |
£12.00 | 2022-03-29 | |
| Fluorochem | 001408-100g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 100g |
£42.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥46.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-25g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 25g |
¥396.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-5g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 5g |
¥88.90 | 2023-08-31 | |
| Alichem | A012000087-250mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A012000087-500mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A012000087-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021557-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥27 | 2024-05-20 |
1-[4-(trifluoromethoxy)phenyl]methanamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C
Referência
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
Referência
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C
Referência
- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767
Método de produção 5
Condições de reacção
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
Referência
- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208
Método de produção 6
Condições de reacção
Referência
- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724
Método de produção 7
Condições de reacção
Referência
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48
Método de produção 8
Condições de reacção
Referência
- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
Referência
- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Referência
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C
Referência
- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C
Referência
- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C
Referência
- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
Referência
- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619
Método de produção 15
Condições de reacção
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
Referência
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9
1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzonitrile
- 4-(Trifluoromethoxy)benzaldoxime
- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol
1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products
1-[4-(trifluoromethoxy)phenyl]methanamine Literatura Relacionada
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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